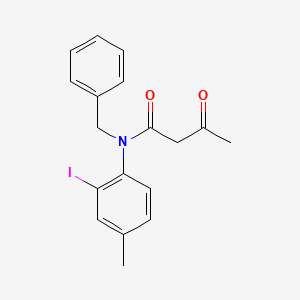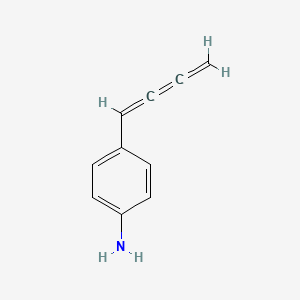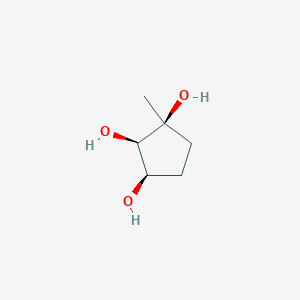
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound belonging to the class of 2-benzopyrans It is characterized by its unique structure, which includes a hydroxy group at the 8th position, a tridecyl chain at the 3rd position, and a dihydro-1H-2-benzopyran-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzopyran derivatives.
Hydroxy Group Introduction: The hydroxy group is introduced at the 8th position through hydroxylation reactions.
Tridecyl Chain Addition: The tridecyl chain is added at the 3rd position using alkylation reactions.
Cyclization: The final step involves cyclization to form the dihydro-1H-2-benzopyran-1-one core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-3-tridecyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 8th position plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The tridecyl chain enhances its lipophilicity, facilitating its penetration into biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Similar structure but with a methyl group instead of a tridecyl chain.
3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one: Contains a methoxy group at the 6th position and a methyl group at the 3rd position.
Propriétés
Numéro CAS |
158627-93-1 |
|---|---|
Formule moléculaire |
C22H34O3 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
8-hydroxy-3-tridecyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-17-18-14-13-16-20(23)21(18)22(24)25-19/h13-14,16,19,23H,2-12,15,17H2,1H3 |
Clé InChI |
GEFWCROCDVGECH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CC2=C(C(=CC=C2)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-(3-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14189392.png)

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)


![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)

![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)



